molecular formula C17H12F6N2O B2771537 1-(4-Vinylphenyl)-3-(3,5-bis(trifluoromethyl)phenyl)urea CAS No. 848568-56-9

1-(4-Vinylphenyl)-3-(3,5-bis(trifluoromethyl)phenyl)urea

Cat. No.: B2771537
CAS No.: 848568-56-9
M. Wt: 374.286
InChI Key: VMFXPTKGARMYCV-UHFFFAOYSA-N
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Description

1-(4-Vinylphenyl)-3-(3,5-bis(trifluoromethyl)phenyl)urea is a compound characterized by the presence of a vinyl group attached to a phenyl ring and a urea linkage connecting two aromatic systems, one of which is substituted with trifluoromethyl groups. This unique structure imparts distinct chemical and physical properties, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Vinylphenyl)-3-(3,5-bis(trifluoromethyl)phenyl)urea typically involves the reaction of 4-vinylaniline with 3,5-bis(trifluoromethyl)phenyl isocyanate. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. Solvents like dichloromethane or tetrahydrofuran are commonly used, and the reaction is often facilitated by a catalyst or a base, such as triethylamine, to promote the formation of the urea linkage.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Vinylphenyl)-3-(3,5-bis(trifluoromethyl)phenyl)urea can undergo various chemical reactions, including:

    Oxidation: The vinyl group can be oxidized to form epoxides or diols.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) are used for oxidation reactions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride (NaBH4).

    Substitution: Halogenation using bromine (Br2) or chlorination using thionyl chloride (SOCl2).

Major Products Formed:

    Oxidation: Epoxides or diols.

    Reduction: Amines.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

1-(4-Vinylphenyl)-3-(3,5-bis(trifluoromethyl)phenyl)urea has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers with unique properties.

Mechanism of Action

The mechanism of action of 1-(4-Vinylphenyl)-3-(3,5-bis(trifluoromethyl)phenyl)urea involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, facilitating its passage through biological membranes. The urea linkage can form hydrogen bonds with target proteins, potentially inhibiting their activity. The vinyl group may also participate in covalent bonding with nucleophilic sites on biomolecules, leading to the modulation of biological pathways.

Comparison with Similar Compounds

    1-(4-Vinylphenyl)-3-phenylurea: Lacks the trifluoromethyl groups, resulting in different chemical and biological properties.

    1-(4-Vinylphenyl)-3-(3,5-dimethylphenyl)urea: Contains methyl groups instead of trifluoromethyl groups, affecting its reactivity and applications.

Uniqueness: 1-(4-Vinylphenyl)-3-(3,5-bis(trifluoromethyl)phenyl)urea is unique due to the presence of trifluoromethyl groups, which impart distinct electronic and steric effects. These groups enhance the compound’s stability, lipophilicity, and potential biological activity, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-[3,5-bis(trifluoromethyl)phenyl]-3-(4-ethenylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F6N2O/c1-2-10-3-5-13(6-4-10)24-15(26)25-14-8-11(16(18,19)20)7-12(9-14)17(21,22)23/h2-9H,1H2,(H2,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMFXPTKGARMYCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC=C(C=C1)NC(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F6N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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